2-(3-Methoxyphenyl)-2-oxoethyl 4-[(3-acetylphenyl)amino]-4-oxobutanoate
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Overview
Description
2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(3-ACETYLPHENYL)CARBAMOYL]PROPANOATE is an organic compound with a complex structure It is characterized by the presence of methoxyphenyl and acetylphenyl groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(3-ACETYLPHENYL)CARBAMOYL]PROPANOATE typically involves multiple steps. One common approach is the esterification of 3-methoxyphenylacetic acid with 3-acetylphenyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(3-ACETYLPHENYL)CARBAMOYL]PROPANOATE can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 3-hydroxyphenyl derivatives.
Reduction: Formation of 3-methoxyphenyl alcohols.
Substitution: Formation of brominated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(3-ACETYLPHENYL)CARBAMOYL]PROPANOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(3-ACETYLPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxyphenylacetic acid
- 3-Acetylphenyl isocyanate
- 3-Methoxyphenethylamine
Uniqueness
2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(3-ACETYLPHENYL)CARBAMOYL]PROPANOATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H21NO6 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 4-(3-acetylanilino)-4-oxobutanoate |
InChI |
InChI=1S/C21H21NO6/c1-14(23)15-5-3-7-17(11-15)22-20(25)9-10-21(26)28-13-19(24)16-6-4-8-18(12-16)27-2/h3-8,11-12H,9-10,13H2,1-2H3,(H,22,25) |
InChI Key |
YGLZKSHVEXCZBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCC(=O)OCC(=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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